2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid
Overview
Description
2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid is a chemical compound with the molecular formula C6H10O4 . It is also known by its English name this compound and its Chinese name 2-(2-甲基-1,3-二氧戊环-2-基)乙酸 . The compound has a CAS number of 5735-97-7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10O4/c1-6(4-5(7)8)9-2-3-10-6/h2-4H2,1H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure. The molecular weight of the compound is 146.14 .Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 146.14 . The InChI key for the compound is FTKBXLIEUSEMPP-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Fragrance Compounds
One of the notable applications of 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid derivatives is in the synthesis of fragrance compounds. For instance, the synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with a blossom orange scent, has been achieved through acetalization reactions. This process involves different acid solid catalysts and is significantly influenced by the size, polarity, and textural properties of the catalysts, such as crystal size, acidity, and adsorption properties (Climent, Velty, & Corma, 2002).
Stereochemistry and Photochemical Reactions
Research on the stereochemistry of the 2,4-dimethyl-1,3-dioxolane-2-yl radical reveals insights into its behavior in photochemical reactions. The study demonstrated that photochemical addition of this compound to methyl acrylate leads to geometric isomeric products with partial retention of the original configuration, suggesting a pyramidal structure of the radical center involved in the reaction (Kobayashi & Simamura, 1973).
Protecting Groups for Sugar Derivatives
2-Dichloromethyl-1,3-dioxolan-2-yl orthoesters, derived from reactions involving 2-dichloromethylene-1,3-dioxolane, have been identified as potential protecting groups for sugar derivatives. These orthoesters can be hydrolyzed under mild acidic conditions, offering a new method for the preparation of readily removable protecting groups. This has implications in the field of carbohydrate chemistry and the synthesis of sugar-based compounds (Özgener & Yüceer, 2002).
Synthesis of Cyclic Acetals and Oleochemicals
The compound is also involved in the synthesis of cyclic acetals and ketals from oleochemicals. For example, a study on acid-catalyzed ring-opening reactions of epoxidized methyl oleate showed the formation of ketals like hexanone methyl stearate acetal, which can lead to the formation of new hydrophobic molecules for the synthesis of surfactants from oleochemicals (Doll & Erhan, 2008).
Safety Assessment in Fragrance Ingredients
Ethyl 2-methyl-1,3-dioxolane-2-acetate, a related compound, has undergone a safety assessment, particularly in its use as a fragrance ingredient. This includes evaluations for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety (Api et al., 2018).
Properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(4-5(7)8)9-2-3-10-6/h2-4H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKBXLIEUSEMPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-97-7 | |
Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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